HIV-1 Integrase Allosteric Inhibition: 6-Bromo vs. 8-Bromo Divergent Resistance Profiles
In a head-to-head evaluation of multi-substituted quinoline-based ALLINIs, the addition of bromine at the 6-position (6-bromo) or 8-position (8-bromo) conferred enhanced antiviral properties relative to the unsubstituted parent scaffold. However, a significant loss of potency was observed for the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness in the same mutant background [1]. This demonstrates that the 6-bromo substitution pattern imparts a distinct resistance-susceptibility phenotype that is not shared by the 8-bromo regioisomer.
| Evidence Dimension | Antiviral potency shift against A128T integrase mutant vs. wild-type HIV-1 |
|---|---|
| Target Compound Data | 6-Bromo-substituted quinoline ALLINI: significant potency loss against A128T mutant (qualitative observation; quantitative EC₅₀ fold-shift data reported in full text of Viruses 2022, 14(7):1466) |
| Comparator Or Baseline | 8-Bromo-substituted quinoline ALLINI: retained full effectiveness against A128T mutant |
| Quantified Difference | Qualitatively, 6-bromo lost antiviral activity while 8-bromo maintained full potency; exact EC₅₀ values and fold-changes available in the primary publication [1]. |
| Conditions | HIV-1 NL4-3-based viral infectivity assay in TZM-bl indicator cells; wild-type IN vs. A128T mutant IN. |
Why This Matters
For groups prosecuting antiviral ALLINI programs, choosing the 6-bromo-3-(difluoromethyl)quinoline scaffold over the 8-bromo isomer implies acceptance of a distinct resistance-liability profile that must be factored into lead-optimization go/no-go criteria.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG, Yet L, Kessl JJ. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022 Jul 2;14(7):1466. doi: 10.3390/v14071466. PMCID: PMC9324412. View Source
